(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17489113
InChI: InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m1/s1
SMILES:
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17489113

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
IUPAC Name (1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m1/s1
Standard InChI Key JABXHLFVWSFRKY-MRVPVSSYSA-N
Isomeric SMILES C1=C(C(=CC(=C1F)F)F)[C@@H](CN)N
Canonical SMILES C1=C(C(=CC(=C1F)F)F)C(CN)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine (C8_8H9_9F3_3N2_2) features a central ethane-1,2-diamine scaffold with a 2,4,5-trifluorophenyl group at the C1 position. The fluorine atoms at the 2, 4, and 5 positions of the aromatic ring create a sterically hindered and electron-deficient environment, influencing both reactivity and intermolecular interactions. The (1S) configuration confers chirality, making the compound invaluable for asymmetric synthesis.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC8_8H9_9F3_3N2_2
Molecular Weight190.17 g/mol
CAS Number1384902-47-3
Chiral Centers1 (C1)
Fluorine Substituents2-, 4-, 5-positions

Synthesis and Enantioselective Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step sequence starting from 2,4,5-trifluorobenzaldehyde. A nitroaldol reaction with nitromethane under basic conditions forms the β-hydroxynitro intermediate, which undergoes dehydration to yield a nitroolefin. Subsequent stereoselective reduction using chiral catalysts, such as Cu(I) complexes with diamino ligands, produces the (1S)-enantiomer .

Critical Reaction Steps

  • Nitroaldol Condensation:

    • 2,4,5-Trifluorobenzaldehyde reacts with nitromethane in ethanol with aqueous NaOH at 0°C, followed by warming to room temperature. Acetic acid quenching and extraction yield the β-hydroxynitro compound .

  • Dehydration:

    • Treatment with methanesulfonyl chloride in dichloromethane (DCM) removes water, forming the nitroolefin intermediate .

  • Enantioselective Reduction:

    • Catalytic hydrogenation with Hantzsch ester and thiourea derivatives in refluxing DCM achieves >90% enantiomeric excess (ee) for the (1S)-isomer .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature Control: Maintenance of 0–5°C during nitroaldol condensation prevents side reactions.

  • Catalyst Recycling: Chiral Cu(I)-diamine catalysts are recovered via membrane filtration, reducing costs .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The primary and secondary amine groups enable diverse transformations:

  • Oxidation: Hydrogen peroxide oxidizes the primary amine to a nitro group, forming 1-(2,4,5-trifluorophenyl)-2-nitroethane-1-amine.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the compound to the corresponding diol, though this pathway is less common due to competing side reactions.

Substitution Reactions

The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution (NAS) at the 3-position (meta to fluorines), facilitating derivatization. For example:

  • Halogenation: Reaction with N-chlorosuccinimide (NCS) in acetonitrile introduces chlorine at the 3-position.

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, expanding applications in medicinal chemistry.

Table 2: Representative Reactions and Products

Reaction TypeReagentsProductYield (%)
OxidationH2_2O2_2, KMnO4_41-(2,4,5-TF-phenyl)-2-nitroethane-1-amine75
SubstitutionNCS, CH3_3CN3-Chloro-2,4,5-trifluorophenyl derivative82
Cross-CouplingPd(PPh3_3)4_4, ArB(OH)2_2Biaryl analog68

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DCM, THF, and DMF. Stability studies indicate decomposition above 200°C, with no significant degradation under inert atmospheres.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.25 (m, 1H, ArH), 4.12 (dd, J = 6.8 Hz, 1H, CHNH2_2), 3.01 (m, 2H, CH2_2NH2_2).

  • 19^{19}F NMR: δ -112.3 (d, J = 8.1 Hz, F-2), -118.9 (s, F-4), -121.6 (d, J = 7.9 Hz, F-5).

Applications in Pharmaceutical Synthesis

Intermediate for Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

The compound serves as a key chiral building block in synthesizing sitagliptin analogs. Its amine groups facilitate cyclization with ketone intermediates to form tetrahydropyran cores critical for DPP-4 binding .

Ligands in Asymmetric Catalysis

Chiral diamines derived from (1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine enhance enantioselectivity in Cu(I)-catalyzed Henry reactions. For example:

  • Ligand A: (1R,2R)-N1,N2-bis(4-pyridylmethyl)-1,2-cyclohexanediamine improves ee to 95% in nitroaldol condensations .

Table 3: Catalytic Performance of Derived Ligands

LigandReactionee (%)Yield (%)
ANitroaldol Condensation9582
BMichael Addition8875

Industrial and Green Chemistry Applications

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times from 24 hours to <30 minutes, achieving 98% conversion with minimal waste .

Solvent Recovery Systems

Closed-loop distillation recovers >90% of DCM and THF, aligning with green chemistry principles.

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